

# Synthesis Protocol for 27-O-Demethylrapamycin

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## Compound of Interest

Compound Name: 27-O-Demethylrapamycin

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This document provides detailed application notes and protocols for the chemical synthesis of **27-O-Demethylrapamycin**, an analog of the immunosuppressant and mTOR inhibitor, rapamycin (also known as sirolimus). The protocols described herein are based on the selective demethylation of the C27 hydroxyl group of rapamycin.

## Introduction

Rapamycin is a macrolide produced by the bacterium *Streptomyces hygroscopicus* with potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian Target of Rapamycin (mTOR). The modification of rapamycin at various positions has been a key strategy in the development of new analogs with altered pharmacokinetic properties and target specificities. **27-O-Demethylrapamycin** is one such analog where the methyl group at the C27 position is removed. This application note details a one-step chemical synthesis approach for its preparation from the readily available starting material, sirolimus.[2] [3]

## Principle of the Method

The synthesis of **27-O-Demethylrapamycin** is achieved through the selective demethylation of sirolimus. This is accomplished by utilizing a Lewis acid as a demethylating agent. The protocol outlined below describes two primary methods: one employing boron tribromide ( $\text{BBr}_3$ ) and another using a combination of a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ), with an iodide

source.[2][3] These reagents facilitate the cleavage of the methyl ether at the C27 position to yield the desired demethylated product.

## Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of **27-O-Demethylrapamycin** using different demethylating agents, as described in the cited literature.

Demethylating Agent	Solvent	Sirolimus (mmol)	Molar Ratio (Sirolimus:Reagent)	Temperature (°C)	Reaction Time (hours)	Yield (%)
BBr <sub>3</sub>	Dichloromethane	2	1:0.2	-40	4	2.1
AlCl <sub>3</sub> / NaI / 15-crown-5	Acetonitrile	2	1:1:1:1	~2	8	2.4
AlCl <sub>3</sub> / NaI / 15-crown-5	Acetonitrile	2	1:1:1:1	~3	12	2.9
AlCl <sub>3</sub> / Tetrabutylammonium Iodide (Bu <sub>4</sub> NI)	Acetonitrile	2	1:5:5	~0	16	1.6

## Experimental Protocols

Method 1: Demethylation using Boron Tribromide (BBr<sub>3</sub>)

This protocol outlines the demethylation of sirolimus using BBr<sub>3</sub> in dichloromethane.

Materials:

- Sirolimus
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1M Boron tribromide ( $\text{BBr}_3$ ) solution in dichloromethane
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen gas
- Standard laboratory glassware
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Dissolve 1.83 g (2 mmol) of sirolimus in 50 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to  $-40\text{ }^\circ\text{C}$  using a suitable cooling bath.
- Slowly add 0.4 mL of a 1M  $\text{BBr}_3$  solution in dichloromethane dropwise to the reaction mixture. The molar ratio of sirolimus to  $\text{BBr}_3$  should be approximately 1:0.2.
- Maintain the reaction at  $-40\text{ }^\circ\text{C}$  for 4 hours.
- After the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution to decompose the excess  $\text{BBr}_3$ .
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Wash the organic layer twice with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by HPLC to obtain **27-O-Demethylrapamycin**.

#### Method 2: Demethylation using Aluminum Chloride ( $\text{AlCl}_3$ ) and Sodium Iodide ( $\text{NaI}$ )

This protocol describes the demethylation of sirolimus using a combination of  $\text{AlCl}_3$  and  $\text{NaI}$  with a crown ether in acetonitrile.

##### Materials:

- Sirolimus
- Anhydrous Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Aluminum chloride ( $\text{AlCl}_3$ )
- Sodium iodide ( $\text{NaI}$ )
- 15-crown-5 ether
- Nitrogen gas
- Standard laboratory glassware
- HPLC system for purification

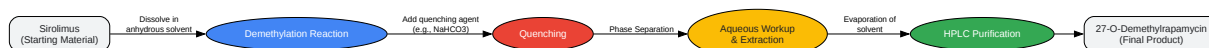
##### Procedure:

- Solution A: Dissolve 1.83 g (2 mmol) of sirolimus in 15 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
- Solution B: In a separate flask, dissolve 0.134 g (1 mmol) of aluminum chloride, 0.150 g (1 mmol) of sodium iodide, and 0.220 g (1 mmol) of 15-crown-5 in 5 mL of anhydrous acetonitrile.
- Cool Solution A to approximately 2 °C.
- Slowly add Solution B dropwise to Solution A while maintaining the temperature at ~2 °C.
- Allow the reaction to proceed for 8 hours at this temperature.

- Upon completion, follow a similar workup procedure as in Method 1 to remove the Lewis acid.
- Purify the crude product by HPLC to isolate **27-O-Demethylrapamycin**.

## Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **27-O-Demethylrapamycin** from sirolimus.



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Caption: General workflow for the synthesis of **27-O-Demethylrapamycin**.

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## References

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- To cite this document: BenchChem. [Synthesis Protocol for 27-O-Demethylrapamycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179015#synthesis-protocol-for-27-o-demethylrapamycin]

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